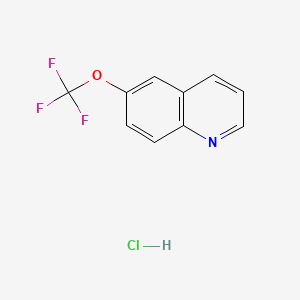

6-(Trifluoromethoxy)quinoline hydrochloride

Description

Historical Context and Significance in Organic Chemistry

The development of 6-(trifluoromethoxy)quinoline hydrochloride is intrinsically linked to the broader historical trajectory of quinoline chemistry, which began in the early 19th century. Quinoline was first discovered by German chemist Friedlieb Ferdinand Runge in 1834 during his systematic investigation of coal tar, where he isolated this heterocyclic compound and initially named it "leukol," meaning "white oil" in Greek. This foundational discovery established quinoline as one of the earliest identified nitrogen-containing heterocyclic aromatic compounds, setting the stage for extensive synthetic and medicinal chemistry developments over the subsequent centuries.

The significance of quinoline derivatives in organic chemistry became increasingly apparent throughout the late 19th and early 20th centuries, as researchers began to recognize their potential as pharmacologically active compounds. The evolution from simple quinoline to more complex derivatives like this compound represents a natural progression in synthetic organic chemistry, driven by the need to modulate biological activity and improve pharmaceutical properties through strategic structural modifications. The introduction of fluorine-containing substituents, particularly the trifluoromethoxy group, emerged as a critical strategy in modern medicinal chemistry for enhancing metabolic stability, modulating lipophilicity, and improving binding selectivity to biological targets.

The historical development of synthetic methods for quinoline derivatives, including the landmark Skraup synthesis developed by Czech chemist Zdenko Hans Skraup in 1880 and the Friedländer synthesis discovered by Paul Friedländer in 1882, provided the foundational methodologies that enabled the subsequent synthesis of complex quinoline derivatives. These classical synthetic approaches paved the way for modern synthetic strategies that allow for the precise introduction of substituents like the trifluoromethoxy group at specific positions on the quinoline ring system. The development of this compound thus represents the culmination of over a century of synthetic organic chemistry advancement, combining classical heterocyclic chemistry principles with contemporary fluorine chemistry techniques.

Nomenclature and Structural Classification

This compound exhibits a systematic nomenclature that reflects its complex structural features and salt formation. The base compound, 6-(trifluoromethoxy)quinoline, possesses the Chemical Abstracts Service registry number 212695-45-9 for the free base form, while the hydrochloride salt carries the distinct registry number 1215206-34-0. The systematic International Union of Pure and Applied Chemistry name for the hydrochloride salt is "quinoline, 6-(trifluoromethoxy)-, hydrochloride (1:1)," indicating the one-to-one stoichiometric relationship between the quinoline base and hydrochloric acid.

The molecular formula for the hydrochloride salt is C₁₀H₇ClF₃NO, with a molecular weight of 249.62 grams per mole. This formula reflects the addition of one hydrochloric acid molecule to the base quinoline structure, which itself has the molecular formula C₁₀H₆F₃NO and a molecular weight of 213.156 grams per mole. The structural modification from the free base to the hydrochloride salt involves protonation of the quinoline nitrogen atom, resulting in a positively charged nitrogen center balanced by the chloride anion.

The compound's structural classification places it within several important chemical categories. As a quinoline derivative, it belongs to the broader class of benzopyridines, which are fused heterocyclic systems combining a benzene ring with a pyridine ring. The presence of the trifluoromethoxy substituent further classifies it as an organofluorine compound, specifically containing the trifluoromethoxy functional group (-OCF₃). This functional group can be conceptualized as a methoxy group (-OCH₃) in which all three hydrogen atoms have been replaced by fluorine atoms, or alternatively as a trifluoromethyl group connected to the aromatic ring through a bridging oxygen atom.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1215206-34-0 |

| Molecular Formula | C₁₀H₇ClF₃NO |

| Molecular Weight | 249.62 g/mol |

| International Union of Pure and Applied Chemistry Name | Quinoline, 6-(trifluoromethoxy)-, hydrochloride (1:1) |

| Simplified Molecular Input Line Entry System | FC(Oc1ccc2c(c1)cccn2)(F)F.Cl |

| Base Compound Chemical Abstracts Service Number | 212695-45-9 |

| Base Compound Molecular Formula | C₁₀H₆F₃NO |

| Base Compound Molecular Weight | 213.156 g/mol |

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an advanced example of substituted quinoline derivatives with specific electronic and structural characteristics. Quinoline itself serves as a fundamental heterocyclic aromatic compound with the chemical formula C₉H₇N, characterized as a fused heterocyclic system consisting of a benzene ring fused with a pyridine ring. This structural framework can also be conceptualized as the heterocyclic analogue of naphthalene, earning it the designation 1-azanaphthalene in systematic nomenclature.

The electronic properties of the quinoline ring system are significantly influenced by the presence of the nitrogen heteroatom, which introduces both electron-withdrawing characteristics and the potential for coordination chemistry. The nitrogen atom in quinoline exhibits basic properties, though it is considerably weaker than pyridine due to the extended aromatic system, with a reported pKa value of 4.94 in aqueous solution. The introduction of the trifluoromethoxy substituent at the 6-position further modulates these electronic properties, as the highly electronegative fluorine atoms withdraw electron density from the aromatic system through both inductive and resonance effects.

The positioning of the trifluoromethoxy group at the 6-position is particularly significant from a structural chemistry perspective, as this location places the substituent on the benzene ring portion of the quinoline system rather than on the pyridine ring. This positioning influences the compound's reactivity patterns, as quinoline typically undergoes electrophilic substitution reactions preferentially at the 5 and 8 positions, while nucleophilic substitution occurs more readily at the 2 and 4 positions on the pyridine ring. The presence of the electron-withdrawing trifluoromethoxy group at the 6-position would be expected to deactivate the benzene ring toward electrophilic substitution while potentially influencing the nucleophilic substitution patterns on the pyridine ring.

The formation of the hydrochloride salt represents a common strategy in heterocyclic chemistry for improving the physical and chemical properties of nitrogen-containing compounds. The protonation of the quinoline nitrogen creates a positively charged species that exhibits enhanced water solubility compared to the neutral base, while also providing improved crystallinity and stability for handling and storage purposes. This salt formation is particularly relevant for quinoline derivatives intended for biological or pharmaceutical applications, as it can significantly impact bioavailability and pharmacokinetic properties.

Table 2: Heterocyclic Classification and Electronic Properties

| Classification Category | Description |

|---|---|

| Heterocyclic System Type | Fused bicyclic aromatic heterocycle |

| Ring Components | Benzene ring fused to pyridine ring |

| Heteroatom | Nitrogen at position 1 |

| Aromatic Character | Fully aromatic with 10π electrons |

| Electronic Nature | Electron-deficient due to nitrogen heteroatom |

| Substituent Type | Electron-withdrawing trifluoromethoxy group |

| Substituent Position | Position 6 (benzene ring portion) |

| Salt Form | Hydrochloride (1:1 stoichiometry) |

| Basicity Modification | Reduced compared to unsubstituted quinoline |

Properties

IUPAC Name |

6-(trifluoromethoxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO.ClH/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYBRJPHNSMIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682432 | |

| Record name | 6-(Trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-34-0 | |

| Record name | Quinoline, 6-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)quinoline hydrochloride typically involves the reaction between 4-chloro-6-trifluoromethoxyquinoline and aqueous ammonia. This reaction proceeds under reflux conditions, resulting in the formation of the desired product in high yield after filtration and drying.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinoline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the quinoline ring.

Scientific Research Applications

6-(Trifluoromethoxy)quinoline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

6-(Trifluoromethoxy)quinoline: This compound lacks the hydrochloride group but shares similar chemical properties and applications.

4-Amino-2-(trifluoromethoxy)quinoline hydrochloride:

Uniqueness

6-(Trifluoromethoxy)quinoline hydrochloride is unique due to the presence of both the trifluoromethoxy group and the hydrochloride salt, which can enhance its solubility and stability. This combination of features makes it a valuable compound for various scientific and industrial applications.

Biological Activity

6-(Trifluoromethoxy)quinoline hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms, and case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to a quinoline ring. This modification enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula for this compound is CHClFN, with a molecular weight of approximately 275.66 g/mol .

Antimicrobial Properties

Quinoline derivatives, including this compound, are known for their antimicrobial activities. A study on quinoline derivatives demonstrated significant antibacterial effects against various strains, including Clostridium difficile. The minimum inhibitory concentration (MIC) for some derivatives was recorded as low as 1.0 μg/mL, comparable to standard antibiotics like Vancomycin .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | >16 | C. difficile |

| Compound 6 | 1.0 | C. difficile |

| Compound 7 | 8.0 | C. difficile |

Anticancer Activity

Research has indicated that quinoline derivatives exhibit anticancer properties. A study focused on quinoline-derived trifluoromethyl alcohols showed that these compounds were effective growth inhibitors in a zebrafish embryo model, indicating potential for further development in cancer therapeutics .

Table 2: Anticancer Activity in Zebrafish Model

| Compound ID | Growth Inhibition (%) | Toxicity Level |

|---|---|---|

| Compound 1 | 50 | Low |

| Compound 2 | 70 | Moderate |

| Compound 3 | 90 | High |

The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets:

- TRPM8 Antagonism : Some studies have identified quinoline derivatives as antagonists of the TRPM8 ion channel, which plays a role in pain sensation and thermoregulation .

- Inhibition of Photosynthesis : Quinoline analogues have been shown to inhibit photosynthetic electron transport in plant models, suggesting a broader spectrum of biological activity beyond mammalian systems .

Case Study: Efficacy Against C. difficile

In an experimental model involving mice infected with C. difficile, the administration of compound 6 led to significant improvements in survival rates and reduction in diarrhea symptoms compared to control groups. Mice treated with the compound displayed over an 80% decrease in bacterial load after five days .

Case Study: Cardioprotective Effects

Another study evaluated the cardioprotective effects of quinoline derivatives using a doxorubicin-induced cardiotoxicity model. Certain compounds demonstrated significant protective effects against doxorubicin-induced cell death in cardiomyocytes, highlighting their potential therapeutic applications in cardiac health .

Q & A

Basic: What are the recommended synthetic routes for 6-(Trifluoromethoxy)quinoline hydrochloride?

Answer:

Synthesis typically involves multi-step protocols, such as:

- Quinoline Core Formation: Cyclization of substituted anilines with trifluoromethoxy-containing precursors under acidic or catalytic conditions. For example, THF and triethylamine (Et₃N) are common solvents/bases for nucleophilic substitutions or condensations .

- Hydrochloride Salt Preparation: Post-synthetic treatment with HCl gas or concentrated hydrochloric acid in anhydrous solvents (e.g., ethanol) to precipitate the hydrochloride salt .

Key Considerations: Optimize reaction time and temperature to minimize side products. Monitor intermediates via thin-layer chromatography (TLC) .

Basic: How is the purity of this compound characterized in research settings?

Answer:

- Analytical Techniques:

- Crystallography: Single-crystal X-ray diffraction (if crystallizable) for unambiguous structural confirmation .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?

Answer:

Discrepancies may arise from:

- Solvent Effects: Chemical shifts in NMR vary with solvent (e.g., DMSO vs. CDCl₃). Cross-reference with databases like NIST Chemistry WebBook for standardized spectra .

- Impurity Peaks: Use preparative HPLC to isolate pure fractions and re-analyze. Compare with published spectra of analogous quinoline derivatives (e.g., 4-hydroxy-2-(trifluoromethoxy)quinoline) .

Example: A ¹⁹F NMR peak at δ -58 ppm is typical for trifluoromethoxy groups; deviations suggest incomplete substitution .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

- Intermediate Isolation: Purify intermediates (e.g., trifluoromethoxy-substituted anilines) via column chromatography to reduce carryover impurities .

- Catalytic Optimization: Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Salt Formation Control: Precipitate the hydrochloride salt under controlled pH and low-temperature conditions to maximize crystallinity .

Advanced: How does the trifluoromethoxy group influence the compound’s biological activity?

Answer:

- Electron-Withdrawing Effects: The -OCF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Target Interactions: In quinoline-based therapeutics (e.g., antimalarials), the trifluoromethoxy group may modulate binding to enzymes like cytochrome P450 or ion channels .

Methodological Insight: Compare IC₅₀ values of trifluoromethoxy-substituted quinolines vs. methoxy or hydroxyl analogs in enzyme inhibition assays .

Advanced: What stability considerations are critical for handling this compound?

Answer:

- Storage Conditions: Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the trifluoromethoxy group .

- Light Sensitivity: Protect from UV exposure, as quinoline derivatives often undergo photodegradation. Use amber glassware for long-term storage .

- Solution Stability: Avoid aqueous buffers with high pH (>8), which may deprotonate the hydrochloride salt and reduce solubility .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.